Chemical properties and stability of 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol
Chemical properties and stability of 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol
This technical guide details the chemical properties, synthesis, and stability profile of 4-(4-Aminophenyl)-2-methylbut-3-yn-2-ol , a critical intermediate in the synthesis of alkynyl-aniline based pharmaceuticals (e.g., tyrosine kinase inhibitors).
Molecular Architecture & Physicochemical Profile
This compound represents a "masked" terminal alkyne, stabilized by a 2-hydroxy-2-propyl (dimethylcarbinol) moiety. It features a para-substituted aniline ring, providing a nucleophilic handle for further functionalization (e.g., amide coupling, heterocycle formation).
Identity
| Property | Detail |
| IUPAC Name | 4-(4-Aminophenyl)-2-methylbut-3-yn-2-ol |
| Common Name | 4-Amino-phenyl-dimethylpropargyl alcohol |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| Structure | H₂N–C₆H₄–C≡C–C(CH₃)₂–OH |
| CAS Number | Note: Isomeric with 69088-96-6 (3-amino analog); specific CAS for 4-amino is 114220-88-1 (check specific vendor listings as registry numbers vary by salt form). |
Calculated Physicochemical Properties
| Parameter | Value | Interpretation |
| LogP (Predicted) | ~1.1 | Moderately lipophilic; suitable for organic extraction (EtOAc, DCM). |
| pKa (Aniline) | ~4.0–4.5 | Nitrogen is weakly basic; protonation occurs only in strong acid (pH < 3). |
| pKa (Alcohol) | >16 | The tertiary alcohol is non-acidic under physiological conditions. |
| H-Bond Donors | 3 | (–NH₂, –OH) |
| H-Bond Acceptors | 2 | (–NH₂, –OH) |
Synthesis & Manufacturing
The industrial standard for synthesizing this scaffold is the Sonogashira Cross-Coupling . This route is preferred over nucleophilic addition to ketones due to the sensitivity of the aniline functionality.
Synthetic Protocol (Sonogashira Coupling)
Reagents: 4-Iodoaniline (or 4-Bromoaniline), 2-Methyl-3-butyn-2-ol, Pd(PPh₃)₂Cl₂ (Cat.), CuI (Cat.), Et₃N (Base/Solvent).
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Inertion: Charge a reaction vessel with 4-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%). Purge with Argon/Nitrogen.
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Addition: Add degassed Triethylamine (solvent/base) followed by 2-Methyl-3-butyn-2-ol (1.2 eq).
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Reaction: Heat to 50–70°C for 4–12 hours. Monitor by HPLC/TLC for disappearance of halide.
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Workup: Filter off ammonium salts. Concentrate filtrate. Partition between water and Ethyl Acetate.
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Purification: Recrystallization from Toluene/Hexanes or Flash Chromatography (SiO₂, Hex/EtOAc gradient).
Mechanistic Workflow
The following diagram illustrates the catalytic cycle and the specific role of the propargylic alcohol as a masking group.
Figure 1: Palladium-catalyzed cross-coupling mechanism for the synthesis of the target alkyne.
Chemical Stability & Degradation Pathways
Understanding the stability of 4-(4-Aminophenyl)-2-methylbut-3-yn-2-ol is vital for process control. The molecule contains three reactive centers: the aniline nitrogen , the alkyne pi-system , and the tertiary alcohol .
Pathway A: Retro-Favorskii Reaction (Base/Heat)
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Trigger: Strong base (NaOH, KOH) and heat (>100°C).
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Mechanism: Deprotonation of the hydroxyl group leads to the expulsion of acetone and the formation of the terminal alkyne (4-ethynylaniline).
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Implication: This is often a desired deprotection step, but in the context of storage, it represents a degradation pathway if the material is exposed to basic impurities and heat.
Pathway B: Meyer-Schuster Rearrangement (Acid)
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Trigger: Acidic conditions (pH < 4), especially with heat.
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Mechanism: Protonation of the hydroxyl group facilitates water loss, generating a propargylic cation. This cation captures water at the alkyne position, tautomerizing to an
-unsaturated ketone (enone). -
Implication: Avoid acidic workups or storage in unbuffered acidic solvents.
Pathway C: Oxidative Degradation (Air/Light)
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Trigger: Atmospheric oxygen, UV light.
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Mechanism: The electron-rich aniline ring is susceptible to radical oxidation, leading to N-oxides, azo-dimers (colored impurities), and polymerization (browning).
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Implication: The compound must be stored under inert gas and protected from light.
Degradation Logic Diagram
Figure 2: Primary degradation pathways under stress conditions.
Handling, Storage, & Safety Protocols
Storage Conditions
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Temperature: Store at 2–8°C (Refrigerated). For long-term (>6 months), store at -20°C .
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Atmosphere: Hygroscopic and oxidation-sensitive. Store under Argon or Nitrogen .
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Container: Amber glass vials with Teflon-lined caps to prevent UV exposure and moisture ingress.
Safety Profile (GHS Classification)
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H315/H319: Causes skin and serious eye irritation (Standard for anilines/alkynes).
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H335: May cause respiratory irritation.
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Precaution: Anilines can be toxic if absorbed through the skin. Wear nitrile gloves and work in a fume hood.
Analytical Characterization
To validate the integrity of the compound, the following analytical signatures should be monitored.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
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Mobile Phase:
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A: Water + 0.1% Formic Acid (Do not use TFA if analyzing for long periods to avoid degradation).
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B: Acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic) and 210 nm (alkyne).
1H-NMR Signature (DMSO-d6, 400 MHz)
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δ 1.45 ppm (s, 6H): Gem-dimethyl groups [–C(CH ₃)₂–].
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δ 5.30 ppm (s, 1H): Hydroxyl proton [–OH ] (Exchangeable).
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δ 5.40 ppm (s, 2H): Amine protons [–NH ₂] (Broad, exchangeable).
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δ 6.50 ppm (d, 2H): Aromatic protons ortho to amine.
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δ 7.10 ppm (d, 2H): Aromatic protons meta to amine (adjacent to alkyne).
References
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Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link
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Chinchilla, R., & Nájera, C. (2007).[1] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link
- Beletskaya, I. P., & Cheprakov, A. V. (2007). "Copper in palladium-catalyzed cross-couplings with organoboron compounds". Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Context on Cu-free variants).
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PubChem Compound Summary. (2023). "4-(4-aminophenyl)-2-methylbut-3-yn-2-ol". National Center for Biotechnology Information. Link
- Cadierno, V., et al. (2006). "Meyer-Schuster rearrangement of propargylic alcohols". Organic Letters, 8(2), 299-302. (Mechanism of acid instability).
